Piperazine-1,4-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

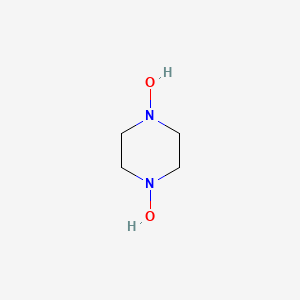

Piperazine-1,4-diol is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its extended hydrogen-bond donor geometry, making it a valuable building block in the self-assembly of supramolecular hydrogen-bonded crystalline networks .

准备方法

Synthetic Routes and Reaction Conditions: Piperazine-1,4-diol can be synthesized through the reaction of piperazine with dibenzoyl peroxide in the presence of a base such as cesium carbonate. The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere . The mixture is stirred for a specific duration to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions that can be adapted for larger-scale production. The use of commercially available reagents and straightforward reaction conditions makes it feasible for industrial applications .

化学反应分析

Types of Reactions: Piperazine-1,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

Piperazine-1,4-diol has a wide range of applications in scientific research:

作用机制

Piperazine-1,4-diol exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. The compound’s extended hydrogen-bond donor geometry allows it to participate in the formation of supramolecular networks, influencing the structural and functional properties of the resulting assemblies . Additionally, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites .

相似化合物的比较

Piperazine: The parent compound, widely used in various chemical and pharmaceutical applications.

Piperidine: A six-membered ring with a single nitrogen atom, commonly used in organic synthesis and drug development.

Uniqueness: Piperazine-1,4-diol is unique due to its extended hydrogen-bond donor geometry, which allows it to form distinct supramolecular networks compared to other similar compounds. This property makes it particularly valuable in the design and synthesis of new materials and molecular assemblies .

生物活性

Piperazine-1,4-diol (PipzDiol) is a compound that has garnered attention for its diverse biological activities. Its structural characteristics allow it to participate in various biological interactions, making it a valuable subject of study in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, including condensation reactions involving piperazine and various diols. One notable synthesis involves the reaction of piperazine with 3-chloro-1-propanol in the presence of sodium carbonate, yielding derivatives suitable for further biological evaluation .

The unique structure of this compound features two hydroxyl groups that enhance its hydrogen-bonding capabilities, potentially influencing its biological interactions and solubility properties .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays indicated that it can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). Mechanistic studies revealed that this compound helps stabilize mitochondrial membrane potential and reduces reactive oxygen species (ROS) production .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Stabilizes mitochondrial membrane potential |

| Compound 9r | 15 | Reduces ROS production |

Anticancer Activity

Piperazine derivatives have shown promising anticancer activity. For instance, certain piperazine-containing compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the piperazine moiety was crucial for enhancing cytotoxicity against prostate cancer cells and other malignancies .

Case Study: Anticancer Efficacy

In a study examining a series of piperazine derivatives, one compound exhibited an IC50 value of 0.52 µM against LNCaP-hr prostate cancer cells. This was significantly more potent than the control drug finasteride . The structure-activity relationship (SAR) indicated that modifications on the piperazine ring could lead to enhanced activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound modulates oxidative stress pathways by stabilizing mitochondrial function and promoting cell survival through the IL-6/Nrf2 feedback loop .

- Anticancer Mechanism : Piperazine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and inducing DNA damage .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development targeting oxidative stress-related diseases and cancer. Its ability to modulate critical pathways involved in cell survival and proliferation positions it as a candidate for further investigation.

属性

CAS 编号 |

59453-83-7 |

|---|---|

分子式 |

C4H10N2O2 |

分子量 |

118.13 g/mol |

IUPAC 名称 |

1,4-dihydroxypiperazine |

InChI |

InChI=1S/C4H10N2O2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |

InChI 键 |

VSVJHORNUCWLJB-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。